4-(2-Chloro-6-ethyl-benzyl)-1h-imidazole
Description
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
5-[(2-chloro-6-ethylphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H13ClN2/c1-2-9-4-3-5-12(13)11(9)6-10-7-14-8-15-10/h3-5,7-8H,2,6H2,1H3,(H,14,15) |
InChI Key |
UCHBEAKKNVDHCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)Cl)CC2=CN=CN2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that imidazole derivatives, including 4-(2-Chloro-6-ethyl-benzyl)-1H-imidazole, exhibit notable antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives and their evaluation against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies showed that certain imidazole derivatives, including those structurally related to this compound, induced apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. For instance, compounds similar to this compound were found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to selective cytotoxicity against tumor cells compared to normal cells .
Anticoccidial Drugs
A significant application of this compound derivatives is in the development of anticoccidial drugs for poultry. Coccidia, particularly Eimeria species, have shown increasing resistance to existing treatments. The compound's structural features make it a candidate for novel anticoccidial formulations that could effectively combat resistant strains .
Structural Modifications for Enhanced Activity
The synthesis of modified imidazole derivatives has been explored to enhance their pharmacological profiles. Researchers have focused on varying substituents on the imidazole ring and the benzyl group to optimize potency and selectivity against specific pathogens or cancer cell lines. Such modifications are essential for improving bioavailability and therapeutic efficacy .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Substituent Comparisons
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Halogen Effects : Chloro substituents (e.g., in 2-Chloro-6-fluoro-1H-benzo[d]imidazole) increase lipophilicity and may enhance membrane permeability compared to fluoro analogs .
- Alkyl Chains : Ethyl or ethoxyethyl substituents (e.g., in 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde) improve solubility but may reduce metabolic stability compared to shorter chains .
Physicochemical Properties
Table 2: Melting Points and Stability Data
Key Observations :
- Nitro-substituted derivatives exhibit higher melting points (e.g., 211–213°C) due to increased molecular rigidity .
- Compounds with bulky substituents (e.g., isoxazole in ) show improved crystallinity and stability.
Key Observations :
Preparation Methods
Alkylation of 1H-Imidazole with Substituted Benzyl Halides
The most widely reported method involves the reaction of 1H-imidazole with 2-chloro-6-ethyl-benzyl chloride or bromide under basic conditions. Key steps include:
Reaction Scheme:
Conditions and Optimization
-
Base : Potassium carbonate (KCO) or sodium hydride (NaH) are preferred for deprotonating the imidazole NH group.
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
-
Stoichiometry : A 1:1.2 molar ratio of imidazole to benzyl halide minimizes dialkylation by-products.
Example Protocol (Adapted from):
-
Dissolve 1H-imidazole (10 mmol) in anhydrous DMF (50 mL).
-
Add NaH (12 mmol) at 0°C and stir for 30 minutes.
-
Slowly add 2-chloro-6-ethyl-benzyl chloride (12 mmol) and heat to 70°C for 18 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO, hexane/ethyl acetate 3:1).
Alternative Pathways: Pre-functionalized Imidazole Intermediates
For enhanced regiocontrol, pre-functionalized imidazoles (e.g., 4-nitroimidazole derivatives) may be used, followed by deprotection and functionalization:
Steps :
-
Protection : N-Protection of 4-nitroimidazole with groups like tetrahydropyranyl (THP) to direct chlorination.
-
Chlorination : Use trichloroisocyanuric acid (TCICA) or SOCl to introduce chloro groups.
-
Benzylation : Alkylation with 2-chloro-6-ethyl-benzyl halide under similar conditions as Section 1.1.
-
Deprotection : Acidic hydrolysis (e.g., HCl) to remove protecting groups.
Advantages : Higher regioselectivity for bulky substituents.
Challenges : Additional steps reduce overall yield (40–50%).
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
By-product Formation and Mitigation
-
Dialkylation : Controlled by using excess imidazole (1.5–2.0 equiv).
-
Oxidation : Conduct reactions under nitrogen to prevent imidazole ring oxidation.
-
Impurities : Recrystallization from ethanol/water mixtures removes unreacted benzyl halides.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-Chloro-6-ethyl-benzyl)-1H-imidazole, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. A common approach includes:
Alkylation of benzyl halides : Reacting 2-chloro-6-ethyl-benzyl chloride with a pre-functionalized imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-imidazole backbone .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates intermediates.
Characterization :
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
Methodological Answer: Key techniques include:
- ¹H NMR : Assign signals based on coupling patterns. For example, the ethyl group (-CH₂CH₃) shows a triplet (δ ~1.2 ppm) and quartet (δ ~2.6 ppm) .
- ¹³C NMR : Aromatic carbons (110–140 ppm) and the benzyl carbon (δ ~45 ppm) confirm substitution .
- IR Spectroscopy : Absorptions at ~3100 cm⁻¹ (imidazole C-H stretch) and ~680 cm⁻¹ (C-Cl) validate functional groups .
Advanced Research Questions
Q. What strategies optimize reaction yields and purity in the multi-step synthesis of halogenated benzyl-imidazole derivatives?
Methodological Answer:
- Catalyst Optimization : Using MnO₂ or Ru-based catalysts improves oxidation steps (e.g., converting alcohols to aldehydes) with yields up to 85% .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions .
- Temperature Control : Maintaining 50–80°C during coupling reactions minimizes side products .
- HPLC Purity Checks : Post-synthesis purity ≥95% ensures reliable biological testing .
Q. How can molecular docking predict the biological activity of this compound derivatives?
Methodological Answer:
- Target Selection : Identify receptors (e.g., GLP-1 for obesity) based on structural analogs .
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Parameters include:
- Grid box centered on the active site (coordinates derived from PDB structures).
- Flexible ligand docking with 100 runs for conformational sampling .
- Validation : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Q. What are the challenges in resolving crystallographic ambiguities for imidazole derivatives, and how is SHELX utilized?
Methodological Answer:
- Crystallization Issues : Low solubility requires vapor diffusion with acetone/water mixtures.
- SHELX Workflow :
- SHELXD : Solve phase problem via dual-space methods for small molecules.
- SHELXL : Refine structures using least-squares minimization. Key parameters:
- R-factor < 0.05 for high-resolution data (<1.0 Å).
- Handling twinning via TWIN/BASF commands .
- Case Study : A derivative with a disordered ethyl group required constraints (DFIX) to stabilize refinement .
Q. How do researchers address discrepancies in biological activity data across studies for imidazole analogs?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, EGFR inhibition assays in A549 vs. HEK293 cells may yield conflicting IC₅₀ values .
- Purity Verification : Re-test compounds with HPLC to rule out degradation .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .
Q. What in vitro/in vivo models evaluate the therapeutic potential of this compound?
Methodological Answer:
- In Vitro :
- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or GPCRs .
- In Vivo :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
